100% Regioselective Formation of 2-O-Acetyl-myo-inositol via Orthoacetate Acid Hydrolysis
Acid hydrolysis of myo-inositol 1,3,5-orthoacetates (including the title compound) proceeds with complete regioselectivity to afford exclusively the 2-O-acetyl-myo-inositol product via a 1,2-bridged five-membered ring dioxolanylium ion intermediate. This contrasts with myo-inositol 1,3,5-orthoformate, which yields a mixture of 1-O- and 2-O-formyl products upon acid treatment. Treatment of the orthoacetate 2 with aqueous TFA (10:1) gives 2-O-acetate 5 with complete selectivity in quantitative yield [1].
| Evidence Dimension | Regioselectivity of acid hydrolysis product formation |
|---|---|
| Target Compound Data | 100% 2-O-acetyl-myo-inositol (single product, quantitative yield) [1] |
| Comparator Or Baseline | myo-Inositol 1,3,5-orthoformate: mixture of 1-O- and 2-O-formyl products (not regioselective) [1] |
| Quantified Difference | Target yields exclusive single regioisomer; comparator yields mixed regioisomers |
| Conditions | Aqueous TFA (10:1) hydrolysis; 1,2-bridged dioxolanylium ion mechanism verified by NMR spectroscopy [1] |
Why This Matters
Complete regioselectivity eliminates the need for chromatographic separation of regioisomers, reducing purification costs and improving isolated yield in multi-step syntheses of 2-O-substituted inositol phosphates and phospholipids.
- [1] Riley, A. M.; Wang, H.; Shears, S. B.; Potter, B. V. L. Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility. J. Org. Chem. 2013, 78 (6), 2275–2288. DOI: 10.1021/jo3027774. View Source
